molecular formula C23H18FN3O4S B11124938 2-ethoxy-4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

2-ethoxy-4-[(Z)-{2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate

Cat. No.: B11124938
M. Wt: 451.5 g/mol
InChI Key: NKUSELGLOMEUDK-KZBAPLJJSA-N
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Description

2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE typically involves multi-step organic reactions. The key steps may include:

    Formation of the triazolo[3,2-b][1,3]thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the ethoxy group: This step may involve nucleophilic substitution reactions.

    Attachment of the fluorophenyl group: This can be done through cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or phenyl groups.

    Reduction: Reduction reactions could target the triazolo[3,2-b][1,3]thiazole core or the carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Drug development: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Biochemical research: It can be used in studies to understand its interaction with biological molecules.

Industry

    Materials science: The compound may be used in the development of new materials with specific properties.

    Chemical manufacturing: It can be a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-CHLOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE
  • 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-BROMOPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE

Uniqueness

The uniqueness of 2-ETHOXY-4-{[(5Z)-2-[(1E)-2-(4-FLUOROPHENYL)ETHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}PHENYL ACETATE lies in its specific functional groups and structural arrangement, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C23H18FN3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-[2-[(E)-2-(4-fluorophenyl)ethenyl]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate

InChI

InChI=1S/C23H18FN3O4S/c1-3-30-19-12-16(6-10-18(19)31-14(2)28)13-20-22(29)27-23(32-20)25-21(26-27)11-7-15-4-8-17(24)9-5-15/h4-13H,3H2,1-2H3/b11-7+,20-13-

InChI Key

NKUSELGLOMEUDK-KZBAPLJJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=C(C=C4)F)S2)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=C(C=C4)F)S2)OC(=O)C

Origin of Product

United States

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